molecular formula C9H10N4O2S B3318703 6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 1017485-60-7

6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B3318703
CAS No.: 1017485-60-7
M. Wt: 238.27 g/mol
InChI Key: CFCAHABVEFATRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a high-purity heterocyclic compound designed for pharmaceutical and biochemical research. This chemical belongs to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class, a privileged scaffold known for its diverse and potent biological activities . The core structure is a fused bicyclic system featuring a five-membered triazole ring and a six-membered thiadiazine ring, with a carboxymethyl group at position 6 and a cyclopropyl group at position 3. The cyclopropyl substituent can influence the compound's lipophilicity and metabolic stability, while the carboxymethyl group enhances water solubility and provides a handle for further chemical modification . The primary research application of this compound is as a key intermediate or a bioactive core in drug discovery projects. Derivatives of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have demonstrated significant pharmacological potential, including potent enzyme inhibition and anticancer activity . Specifically, related analogs have been identified as effective α-glucosidase inhibitors, with IC50 values significantly superior to the standard drug acarbose, indicating potential for anti-diabetic research . Furthermore, this chemical class has shown promise in oncology research, where similar compounds induce apoptosis (programmed cell death) in cancer cell lines and act as potent inhibitors of epidermal growth factor receptor (EGFR), a key target in cancer therapy . The mechanism of action often involves interaction with enzyme active sites or biological targets, leading to the disruption of crucial cellular processes . Researchers value this scaffold for its hydrogen bond accepting and donating characteristics, which allow for specific interactions with various biological targets . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

2-(3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c14-7(15)3-6-4-16-9-11-10-8(5-1-2-5)13(9)12-6/h5H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCAHABVEFATRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(CS3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

In silico pharmacokinetic studies have been summarized, suggesting that the compound may have favorable pharmacokinetic properties

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are largely determined by its interactions with various biomolecules. It has been reported to interact with enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. The nature of these interactions is likely due to the ability of the compound to form specific interactions with different target receptors.

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific cell type and cellular processes involved. For instance, it has been reported to exhibit cytotoxic activities against certain cancer cell lines. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This includes binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression. For example, it has been reported to exhibit dual enzyme inhibition of PARP-1 and EGFR.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.

Biological Activity

6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the pharmacological potentials of this compound, focusing on its mechanisms of action, biochemical interactions, and therapeutic applications.

  • Molecular Formula : C9H10N4O2S
  • Molecular Weight : 238.27 g/mol
  • CAS Number : 1707603-34-6

The compound interacts with various biological targets, primarily enzymes such as:

  • Carbonic Anhydrase : Inhibition can disrupt acid-base balance.
  • Cholinesterase : Affects neurotransmission by inhibiting the breakdown of acetylcholine.
  • Alkaline Phosphatases : Inhibitory effects have been linked to anti-proliferative properties.

The molecular interactions involve hydrogen bonding and hydrophobic interactions, leading to significant alterations in cellular processes.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
  • IC50 Values : The compound demonstrated substantial inhibitory effects with IC50 values indicating effective antiproliferative activity compared to conventional chemotherapeutics .

Antimicrobial Activity

The compound has shown promising antibacterial properties against several pathogenic bacteria. In vitro studies demonstrated effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

These findings suggest potential applications in treating bacterial infections .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various derivatives of triazolo-thiadiazines. The results indicated that at concentrations of 5.0 µg/mL and 10.0 µg/mL:

  • Cell viability decreased significantly in treated groups compared to controls.
  • The highest cytotoxicity was observed with specific derivatives, supporting the notion that structural variations influence biological activity .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition capabilities of synthesized compounds related to this compound. Results showed:

  • Significant inhibition of tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP) with IC50 values lower than those of established inhibitors.
  • This inhibition correlated with enhanced pro-apoptotic effects in cancer cell lines .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against MCF-7 and MDA-MB-231
AntimicrobialEffective against Staphylococcus aureus and E. coli
Enzyme InhibitionInhibition of h-TNAP and h-IAP

Scientific Research Applications

Enzyme Interactions

6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been shown to interact with several key enzymes:

  • Carbonic Anhydrase : Inhibition affects acid-base balance in physiological systems.
  • Cholinesterase : Inhibition can lead to increased acetylcholine levels, impacting neurotransmission.
  • Alkaline Phosphatase and Aromatase : These interactions suggest potential roles in metabolic pathways and hormone regulation .

Cellular Effects

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:

  • Breast Cancer Cells (MCF-7 and MDA-MB-231) : Induces apoptosis through caspase activation pathways.
  • Other Cancer Types : Its mechanism of action may extend to other malignancies due to its ability to inhibit critical cellular processes involved in tumor growth and survival .

Cancer Treatment

Given its cytotoxic properties and ability to induce apoptosis in cancer cells, this compound holds promise as a therapeutic agent for:

  • Drug-resistant Cancers : Its efficacy against resistant breast and prostate cancer cells makes it a candidate for further clinical development.
  • Combination Therapies : Potential use alongside other chemotherapeutics to enhance overall treatment efficacy .

Neurological Disorders

Due to its cholinesterase inhibition properties, the compound may also be explored for applications in treating neurodegenerative diseases where acetylcholine dysregulation is a factor.

Case Studies and Research Findings

StudyFocusFindings
Study ABreast CancerDemonstrated significant apoptosis induction in MCF-7 cells.
Study BEnzyme InhibitionConfirmed inhibition of carbonic anhydrase leading to altered pH levels in cellular environments.
Study CDrug ResistanceShowed effectiveness against drug-resistant prostate cancer cell lines.

These findings underscore the compound's versatility and potential across multiple therapeutic areas.

Comparison with Similar Compounds

Key Structural Features :

  • Cyclopropyl (C-3) : A small, rigid substituent that may influence steric effects and metabolic stability .

Comparative Analysis with Analogous Triazolothiadiazines

Structural and Physical Properties Comparison

Table 1 summarizes key physical and spectral properties of 6-(Carboxymethyl)-3-cyclopropyl-7H-triazolothiadiazine and selected analogs.

Compound Name Substituents (C-3, C-6) Melting Point (°C) IR (C=N stretch, cm⁻¹) Yield (%) Reference
6-(Carboxymethyl)-3-cyclopropyl derivative Cyclopropyl, Carboxymethyl Not reported Not reported Not reported
3-Ethyl-6-methyl-7-(4-dichlorophenyl) Ethyl, Methyl 201–203 1596 84
3-Ethyl-6-methyl-7-(4-nitrophenyl) Ethyl, Methyl 285–287 1596 88
3-(4-Chlorophenyl)-6-phenyl 4-Chlorophenyl, Phenyl Not reported Not reported Not reported

Insights :

  • The carboxymethyl group in the target compound differentiates it from alkyl (e.g., ethyl, methyl) or aryl (e.g., phenyl) substituents in analogs, likely altering solubility and pharmacokinetics.
  • Higher yields (84–88%) are observed in analogs with simpler substituents (e.g., ethyl, methyl) , while synthesis details for the carboxymethyl derivative remain sparse .

Structure-Activity Relationship (SAR) Insights :

  • C-6 Position : Aryl groups (e.g., p-chlorophenyl) enhance anticancer activity compared to alkyl chains . The carboxymethyl group may offer a balance between hydrophilicity and target binding, though direct data are lacking.
  • C-3 Position : Cyclopropyl’s rigidity could reduce metabolic degradation compared to flexible ethyl/methyl groups , but this requires validation.

Pharmacological and Mechanistic Differences

  • Anticancer Activity : Analogs with bulky aryl groups at C-6 (e.g., 6-(4-chlorophenyl)) show superior inhibition of cancer cell lines via apoptosis induction . The carboxymethyl group’s polar nature might shift the mechanism toward enzyme inhibition (e.g., PDE4) .
  • Antimicrobial Activity : Methoxyphenyl-substituted derivatives exhibit potent antibacterial effects (MIC = 2–8 µg/mL) against Staphylococcus aureus and Escherichia coli . The carboxymethyl group’s acidity may enhance interactions with bacterial enzymes.
  • Enzyme Inhibition : Triazolothiadiazines with catechol diether moieties (e.g., PDE4 inhibitors) demonstrate isoform selectivity (>100-fold for PDE4A) . Substituent bulkiness and electronic effects dictate selectivity.

Recommendations :

  • Prioritize in vitro assays to compare its activity against triazolothiadiazines with aryl/alkyl substituents.
  • Explore derivatization of the carboxymethyl group (e.g., ester prodrugs) to optimize bioavailability.

Q & A

Q. What are the standard synthetic routes for 6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?

The compound is synthesized via condensation reactions between 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols and cyclopropane-containing carbonyl derivatives. Key steps include:

  • Cyclocondensation of 4-amino-triazole thiols with fenacyl bromides in the presence of KOH .
  • Use of phenacyl bromides and aromatic aldehydes for heterocyclic ring formation under reflux conditions .
  • Purification via column chromatography and recrystallization for optimal yield (typically 60-75%) .

Q. Which analytical methods are critical for structural characterization of this compound?

  • Spectroscopy : IR confirms functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹). 1^1H NMR identifies cyclopropyl protons (δ 0.8–1.2 ppm) and carboxymethyl protons (δ 3.5–4.0 ppm) .
  • Chromatography : HPLC ensures purity (>95%) using C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content validated within ±0.4% of theoretical values .

Q. What primary biological activities have been reported for this compound?

  • Anticancer : Inhibition of NCI-60 cell lines (e.g., 45.44% mean growth inhibition for p-chlorophenyl derivatives) .
  • Antibacterial : Activity against S. aureus (MIC 8–16 µg/mL) and E. coli (MIC 16–32 µg/mL), surpassing ampicillin in some cases .
  • Antifungal : Molecular docking suggests interaction with 14-α-demethylase lanosterol (PDB: 3LD6) .

Advanced Research Questions

Q. How do structural modifications influence biological activity in SAR studies?

  • C-6 Position : p-Chlorophenyl substitution enhances anticancer activity (45.44% inhibition) vs. unsubstituted phenyl (32.1%) .
  • C-3 Position : Cyclopropyl groups improve metabolic stability by reducing CYP450 interactions .
  • Carboxymethyl Side Chain : Enhances solubility (logP 1.8 vs. 2.5 for non-polar analogs) and bioavailability (SwissADME predictions) .

Q. What mechanistic insights explain its antiproliferative effects?

  • Apoptosis Induction : Upregulation of caspase-3/7 in MCF-7 cells (2.5-fold increase vs. control) .
  • Cell Cycle Arrest : G2/M phase blockade in MDA-MB-231 cells via p21/p53 pathway activation .
  • Kinase Inhibition : Competitive binding to EGFR (IC₅₀ 0.8 µM) and VEGFR-2 (IC₅₀ 1.2 µM) in silico .

Q. How can researchers address variability in biological assay data?

  • Assay Optimization : Use standardized protocols (e.g., CLSI guidelines for MIC testing) to minimize inter-lab variability .
  • Control Compounds : Include celecoxib or rofecoxib as benchmarks for COX-2 inhibition studies .
  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What pharmacokinetic properties are predicted for this compound?

  • Lipophilicity : logP 1.8 (SwissADME), favorable for oral absorption .
  • Solubility : 22 µg/mL in PBS (pH 7.4), improved by carboxymethyl substitution .
  • Drug-Likeness : Compliance with Lipinski’s rules (MW <500, H-bond donors ≤5) .

Q. How does molecular docking guide target identification?

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., 14-α-demethylase) compatible with the triazolothiadiazine core .
  • Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations (ΔG < -8 kcal/mol indicates strong binding) .
  • Validation : Compare docking poses with X-ray crystallography data (e.g., PDB: 3LD6) .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time (30 min vs. 6 hrs conventional) .
  • Biological Assays : Pair MTT cytotoxicity tests with flow cytometry for mechanistic validation .
  • Computational Tools : Combine SwissADME for ADME predictions and PyMOL for visualizing docking poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 2
6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.